
Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol is a cyclopropyl derivative with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-methoxybenzyl chloride with a cyclopropyl Grignard reagent under anhydrous conditions to form the desired cyclopropylmethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like boron tribromide (BBr₃) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- **(1R,2R)-2-(3-hydroxyphenyl)cyclopropyl)methanol
- **(1R,2R)-2-(3-methylphenyl)cyclopropyl)methanol
- **(1R,2R)-2-(3-chlorophenyl)cyclopropyl)methanol
Uniqueness
Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m0/s1 |
InChI Key |
XVVIUIRIUFPGAG-ONGXEEELSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2C[C@H]2CO |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)

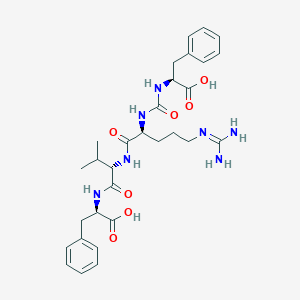
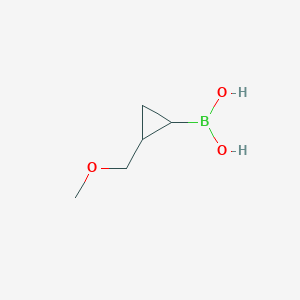
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
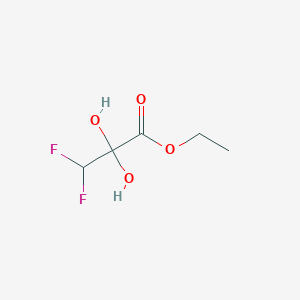
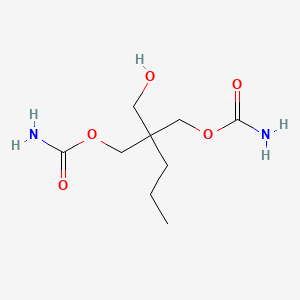

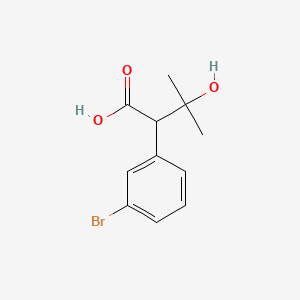
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
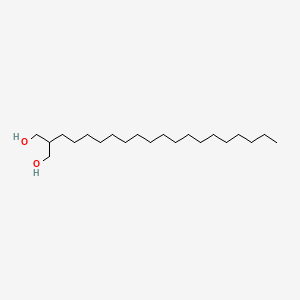
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)
![magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate](/img/structure/B13343538.png)
